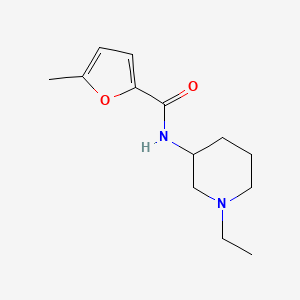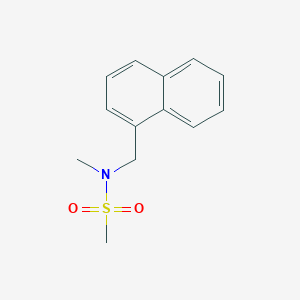
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide, also known as 2-FA or 2-Fluoroamphetamine, is a synthetic compound of the amphetamine family. It is a potent stimulant that has been used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and mood elevation.
Biochemical and Physiological Effects:
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of stress hormones such as cortisol and adrenaline. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide in lab experiments is its potency and selectivity. It has a high affinity for the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the effects of these neurotransmitters. However, one limitation is its potential for abuse and addiction, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for depression and anxiety disorders. More research is needed to determine its mechanism of action and effectiveness in treating these conditions. Finally, research on the long-term effects of N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide on the brain and body is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide is a complex process that involves several steps. The starting material is 2-furanecarboxaldehyde, which is reacted with ethylamine to form 2-(ethylamino)furan. This intermediate is then reacted with 3-chloropiperidine to form N-(3-chloropiperidin-1-yl)-2-(ethylamino)furan. Finally, the chloro group is replaced with a carboxamide group using methylamine to yield N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide has been used in scientific research for its potential therapeutic effects. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-15-8-4-5-11(9-15)14-13(16)12-7-6-10(2)17-12/h6-7,11H,3-5,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMQETGOTAIGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)







![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
